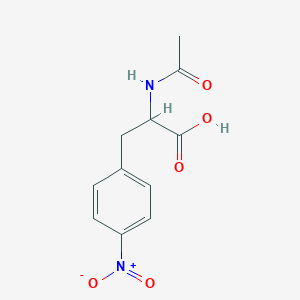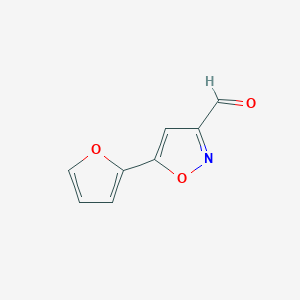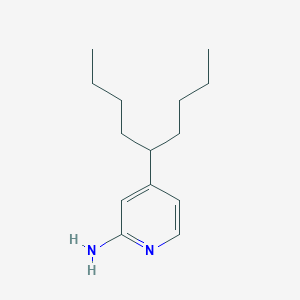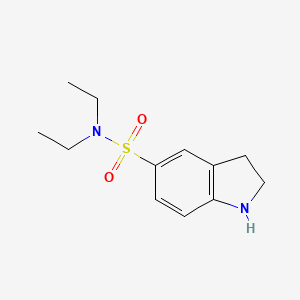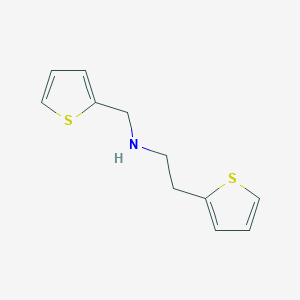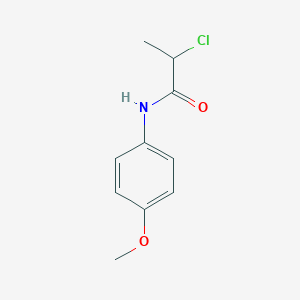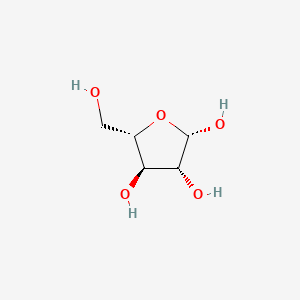
beta-L-arabinofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-arabinofuranose is a L-arabinofuranose.
Beta-Arabinose, also known as B-arabinose, belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. Beta-Arabinose is very soluble (in water) and a very weakly acidic compound (based on its pKa). Beta-Arabinose has been primarily detected in feces. Beta-Arabinose can be converted into 3, 5-di-O-acetyl-1-O-[(5beta, 8alpha, 9beta, 10alpha)-18-oxokaur-16-en-18-yl]-beta-L-arabinofuranose.
Scientific Research Applications
Enzymatic Degradation and Biopolymers
β-L-Arabinofuranose plays a crucial role in the degradation of plant biopolymers. A study by Fujita et al. (2014) found that β-L-Arabinofuranosidase, an enzyme in Bifidobacterium longum, is key for β-L-arabinooligosaccharide utilization, highlighting its role in breaking down complex carbohydrates in plants (Fujita et al., 2014).
Immunocytology
In immunocytology, antibodies against β-L-arabinofuranose have been used to locate polysaccharides in plant cells. Northcote, Davey, and Lay (1989) demonstrated this application in bean and Zinnia elegans cells, providing insights into cell division and differentiation processes (Northcote, Davey, & Lay, 1989).
Crystallography and Structure Analysis
Crystallography studies have been essential for understanding the structure and function of β-L-arabinofuranosidases. Tasuku Ito et al. (2014) reported the crystal structure of a glycoside hydrolase family 127 β-L-arabinofuranosidase from Bifidobacterium longum, providing significant insights into the enzyme's mechanism (Tasuku Ito et al., 2014).
Chemical Synthesis
Research by Zhang and Liu (2001) focused on the synthesis of UDP-β-L-arabinofuranose, exploring its role as a potential donor of L-arabinofuranose residues in plants (Zhang & Liu, 2001).
Biomass Hydrolysis
In the context of biomass hydrolysis, α-L-arabinofuranosidases have been studied for their potential in the bioconversion of lignocellulosic biomass, as outlined by Poria et al. (2020). This application could have significant implications for waste valorization and industrial applications (Poria et al., 2020).
properties
CAS RN |
20074-49-1 |
|---|---|
Product Name |
beta-L-arabinofuranose |
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-KLVWXMOXSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Other CAS RN |
5328-37-0 20074-49-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



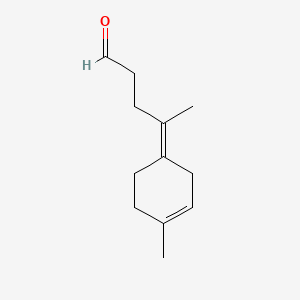
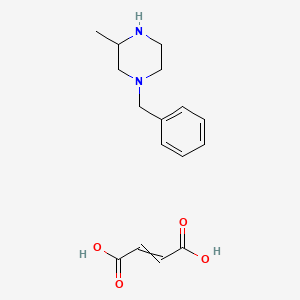

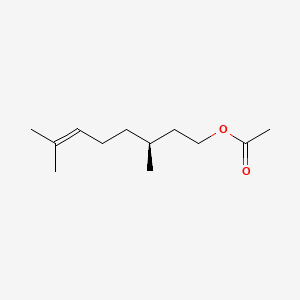


![4-[(2-nitrophenyl)amino]butanoic Acid](/img/structure/B1623924.png)
